4-Trifluoromethoxy-2'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethoxy-2’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C15H8F6O2 It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxy-2’-trifluoromethylbenzophenone typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzophenone scaffold. One common method involves the reaction of 4-trifluoromethoxybenzoyl chloride with 2-trifluoromethylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethoxy-2’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Trifluoromethoxy-2’-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-2’-trifluoromethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethoxybenzophenone
- 2-Trifluoromethylbenzophenone
- 4-Trifluoromethylbenzophenone
Uniqueness
4-Trifluoromethoxy-2’-trifluoromethylbenzophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87996-57-4 |
---|---|
Molecular Formula |
C15H8F6O2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)12-4-2-1-3-11(12)13(22)9-5-7-10(8-6-9)23-15(19,20)21/h1-8H |
InChI Key |
OBAIXSBKXHICFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.